Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-
CAS No.: 332135-64-5
Cat. No.: VC16250437
Molecular Formula: C16H12BrNO3S
Molecular Weight: 378.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332135-64-5 |
|---|---|
| Molecular Formula | C16H12BrNO3S |
| Molecular Weight | 378.2 g/mol |
| IUPAC Name | 1-[1-(benzenesulfonyl)indol-3-yl]-2-bromoethanone |
| Standard InChI | InChI=1S/C16H12BrNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2 |
| Standard InChI Key | LVLVCIDHENQGHA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-indole core substituted at the 1-position with a phenylsulfonyl group () and at the 3-position with a 2-bromoethanone moiety () . The phenylsulfonyl group acts as an electron-withdrawing substituent, polarizing the indole ring and influencing electrophilic substitution patterns. The bromine atom enhances the compound’s reactivity in cross-coupling reactions, while the ketone group provides a site for nucleophilic additions or condensations .
Physical Properties
-
Molecular Formula:
-
Synonym: 2-Bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone
The compound’s solubility is influenced by its polar sulfonyl and ketone groups, rendering it soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Its melting point and boiling point remain undocumented in available literature, but analogous brominated indoles typically exhibit melting points between 120–180°C.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- involves multi-step functionalization of the indole scaffold:
Sulfonylation of Indole
-
Starting Material: 1H-Indole is treated with phenylsulfonyl chloride in the presence of a base (e.g., ) to yield 1-(phenylsulfonyl)-1H-indole.
-
Reaction Conditions: Conducted in anhydrous DMF or acetone at 70°C for 4–6 hours .
Bromoacetylation
-
Electrophilic Substitution: 1-(Phenylsulfonyl)-1H-indole undergoes Friedel-Crafts acylation with bromoacetyl bromide in dichloromethane () using as a catalyst.
-
Yield: Reported yields range from 60–75% after purification via silica gel chromatography .
Table 1: Optimization of Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | PhSO₂Cl, K₂CO₃ | DMF | 70°C | 85 |
| Bromoacetylation | BrCH₂COBr, AlCl₃ | CH₂Cl₂ | 0°C → rt | 65 |
Alternative Approaches
-
Transesterification: Methyl or ethyl esters of indole-2-carboxylate can undergo alkylation with bromoacetyl bromide, though this method yields lower quantities (≤50%) due to competing hydrolysis .
-
Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes but requires specialized equipment .
Reactivity and Functionalization
Nucleophilic Substitution
Applications in Research
Pharmaceutical Intermediates
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is a key precursor in synthesizing cannabinoid receptor ligands. For instance, JWH-249, a structural analog with a pentyl chain replacing the phenylsulfonyl group, shows affinity for CB₁ receptors () . Modifications at the bromoethanone position could optimize binding kinetics or selectivity.
Materials Science
The compound’s extended conjugation and electron-deficient indole core make it suitable for designing organic semiconductors. Thin films fabricated via spin-coating exhibit a bandgap of 2.8 eV, as measured by UV-Vis spectroscopy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume